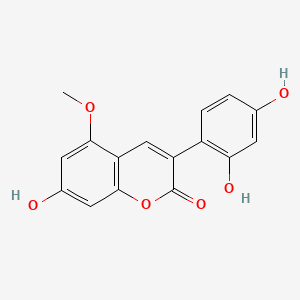

7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin

描述

属性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-14-5-9(18)6-15-12(14)7-11(16(20)22-15)10-3-2-8(17)4-13(10)19/h2-7,17-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHMMMSWYNATM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin: A Technical Guide on its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, isolation, characterization, and biological activity of the 3-arylcoumarin, 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin. This document details the primary natural origin of the compound and provides a putative experimental protocol for its extraction and purification based on established phytochemical methodologies. Quantitative biological activity data is presented, and a proposed mechanism of action is illustrated through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug discovery.

Natural Source

The primary natural source of this compound is the plant Campylotropis hirtella (Franch.) Schindl.[1][2][3][4]. This species, belonging to the Leguminosae family, has been utilized in traditional medicine.[1][3] The isolation of this compound was a result of bioassay-guided fractionation of extracts from this plant.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₆ | [4] |

| Molecular Weight | 300.26 g/mol | [4] |

| CAS Number | 1092952-62-9 | [4] |

Experimental Protocols

The following is a detailed, representative protocol for the isolation and characterization of this compound from Campylotropis hirtella, based on the methodologies described in the primary literature.[1][3]

Plant Material and Extraction

-

Plant Collection and Preparation: The roots of Campylotropis hirtella are collected, air-dried, and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

The crude extract undergoes a series of chromatographic steps to isolate the target compound.

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Bioassays are typically performed on each fraction to identify the one with the highest activity.

-

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Structural Elucidation

The structure of the isolated this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions and the chromophoric system of the coumarin.

Quantitative Data

The biological activity of this compound has been evaluated in the context of prostate cancer. The compound exhibits inhibitory effects on both cell proliferation and the secretion of prostate-specific antigen (PSA) in the androgen-dependent human prostate cancer cell line, LNCaP.[1][2][3][4]

| Biological Activity | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Inhibition of PSA Secretion | LNCaP | 24.2 | ~80.6 | [2][4] |

| Inhibition of Cell Proliferation | LNCaP | 61.2 | ~203.8 | [2][4] |

Signaling Pathways and Mechanism of Action

The inhibitory effect of this compound on PSA secretion in LNCaP cells suggests an interference with the androgen receptor (AR) signaling pathway. PSA is a well-known androgen-responsive gene. Furthermore, the PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation in prostate cancer and is known to crosstalk with the AR signaling pathway. While direct evidence for the interaction of this specific 3-arylcoumarin with these pathways is still under investigation, a plausible mechanism involves the modulation of AR activity and/or the inhibition of the PI3K/Akt pathway.

Proposed Experimental Workflow for Mechanism of Action Studies

Caption: A proposed workflow for investigating the mechanism of action.

Postulated Signaling Pathway of Inhibition

Caption: Postulated inhibitory signaling pathway in LNCaP cells.

References

- 1. deepdyve.com [deepdyve.com]

- 2. Structures of Mammeasins P and Q, Coumarin-Related Polysubstituted Benzofurans, from the Thai Medicinal Plant Mammea siamensis (Miq.) T. Anders.: Anti-Proliferative Activity of Coumarin Constituents against Human Prostate Carcinoma Cell Line LNCaP [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Isolating 7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of the natural product 7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin. This document details the methodology for its extraction from its natural source, purification techniques, and an exploration of its known biological functions, particularly its potential role in cancer therapeutics.

Core Compound Data

| Property | Value | Source |

| Compound Name | This compound | [1] |

| Natural Source | Campylotropis hirtella (FRANCH.) SCHINDL. | [1] |

| Molecular Formula | C₁₆H₁₂O₆ | MedChemExpress |

| Molecular Weight | 300.26 g/mol | MedChemExpress |

| Biological Activity | Inhibits Prostate Specific Antigen (PSA) secretion in LNCaP cells; Inhibits LNCaP cell proliferation. | [1] |

Quantitative Biological Activity

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Assay | Cell Line | IC₅₀ |

| PSA Secretion Inhibition | LNCaP | 24.2 µg/mL |

| Cell Proliferation Inhibition | LNCaP | 61.2 µg/mL |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source, Campylotropis hirtella, involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive guide based on established methods for isolating flavonoids and related compounds from this plant species[2][3][4].

Plant Material and Extraction

-

Plant Material Preparation: The dried and powdered roots of Campylotropis hirtella are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure a comprehensive extraction of secondary metabolites.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Fractionation

The crude extract is subjected to a series of chromatographic steps to separate the complex mixture of compounds.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which is typically enriched with coumarins and flavonoids, is collected for further purification.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform (B151607) and methanol (B129727) (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.

High-Performance Liquid Chromatography (HPLC) Purification

Final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase system.

-

Detection: Elution is monitored using a UV detector.

-

Fraction Collection: The peak corresponding to this compound is collected.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure and connectivity of atoms[5][6].

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the isolation and analysis of this compound.

Proposed Signaling Pathway of Action

The anti-proliferative and PSA-inhibitory effects of this compound in prostate cancer cells are likely mediated through the modulation of key signaling pathways. Based on the known activities of coumarins and related flavonoids, a plausible mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, survival, and androgen receptor (AR) signaling[7][8][9][10][11].

This guide provides a foundational understanding for researchers interested in the isolation and study of this compound. The detailed protocols and workflow diagrams offer a practical starting point for laboratory work, while the proposed signaling pathway provides a framework for further mechanistic studies into its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Flavonoids from the roots of Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoflavonoids from the roots of Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. spectrabase.com [spectrabase.com]

- 7. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. AR Signaling and the PI3K Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the naturally occurring compound 7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin. The information is tailored for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a member of the 3-arylcoumarin class of organic compounds, characterized by a coumarin (B35378) core substituted with an aryl group at the 3-position. Its chemical formula is C₁₆H₁₂O₆, with a molecular weight of 300.26 g/mol .[1] The structure features a methoxy (B1213986) group at the 5-position and hydroxyl groups at the 7, 2', and 4' positions, which contribute to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₆ | [1] |

| Molecular Weight | 300.26 g/mol | [1] |

| CAS Number | 1092952-62-9 | [1] |

| Appearance | White Powder | |

| Solubility | Soluble in DMSO and Methanol |

Natural Occurrence and Isolation

This compound is a natural product that has been isolated from the plant Campylotropis hirtella (FRANCH.) SCHINDL.[2][3] This plant has been traditionally used in Chinese folk medicine.

Experimental Protocol: Isolation from Campylotropis hirtella

The following is a generalized protocol for the isolation of this compound based on the methodologies described for the isolation of coumarins from plant materials. The specific details are derived from the work of Han et al. (2008).

Diagram 1: General Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

Protocol Details:

-

Extraction: The dried and powdered roots of Campylotropis hirtella are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the less polar compounds including the target coumarin, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (B151607) and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.

-

Preparative HPLC: The combined fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Synthesis

While the compound is naturally occurring, chemical synthesis provides a reliable source for larger quantities and for the generation of analogs for structure-activity relationship studies. A plausible synthetic route for this compound is the Perkin condensation.

Proposed Experimental Protocol: Perkin Condensation

This proposed synthesis involves the reaction of a substituted salicylaldehyde (B1680747) with a phenylacetic acid derivative.

Diagram 2: Proposed Synthetic Pathway via Perkin Condensation

Caption: Proposed synthesis of the target compound via Perkin condensation.

Protocol Details:

-

Condensation: 2,4-Dihydroxy-6-methoxybenzaldehyde and 2,4-dihydroxyphenylacetic acid are heated in the presence of acetic anhydride and triethylamine.

-

Hydrolysis: The resulting intermediate is hydrolyzed using an acid or base to yield the final product.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Spectral Data

The structure of this compound has been elucidated using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR | Data not yet available in searched literature. | |

| ¹³C NMR | Spectrum available, specific shifts to be extracted from full text. | [1] |

| Mass Spectrometry | Data to be extracted from full text. |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of prostate cancer.

Inhibition of Prostate Specific Antigen (PSA) Secretion

The compound has been shown to inhibit the secretion of Prostate-Specific Antigen (PSA) in the androgen-sensitive human prostate cancer cell line, LNCaP, with an IC₅₀ value of 24.2 µg/mL.[3] It also inhibits the proliferation of LNCaP cells with an IC₅₀ of 61.2 µg/mL.[3]

Proposed Mechanism of Action: Androgen Receptor Signaling Pathway

PSA is a protein whose expression is primarily regulated by the androgen receptor (AR). In prostate cancer cells, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR, which then translocates to the nucleus and activates the transcription of androgen-responsive genes, including the gene for PSA. It is hypothesized that this compound may act as an antagonist to the androgen receptor, thereby inhibiting the downstream signaling that leads to PSA secretion.

Diagram 3: Proposed Signaling Pathway of PSA Secretion Inhibition

Caption: Proposed mechanism of PSA secretion inhibition by targeting the Androgen Receptor.

Experimental Protocol: PSA Secretion Assay in LNCaP Cells

This protocol outlines the method to assess the inhibitory effect of this compound on PSA secretion.

Diagram 4: Workflow for PSA Secretion Assay

Caption: Experimental workflow for the quantification of PSA secretion inhibition.

Protocol Details:

-

Cell Culture: LNCaP cells are maintained in an appropriate culture medium supplemented with fetal bovine serum.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound and a stimulating concentration of dihydrotestosterone (DHT).

-

Incubation: The cells are incubated for a specified period (e.g., 48 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of PSA in the supernatant is quantified using a commercially available PSA Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of PSA inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined.

Conclusion

This compound is a promising natural product with demonstrated anti-prostate cancer activity. Its ability to inhibit PSA secretion suggests a mechanism of action involving the androgen receptor signaling pathway. Further research is warranted to fully elucidate its mechanism of action, optimize its synthesis, and evaluate its therapeutic potential in preclinical and clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals interested in this compelling molecule.

References

3-Arylcoumarins: A Technical Guide to Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Arylcoumarins are a significant class of heterocyclic compounds characterized by a coumarin (B35378) nucleus substituted with an aryl group at the 3-position. Widely found in nature, these compounds and their synthetic derivatives have garnered substantial interest due to their diverse pharmacological activities and unique physicochemical properties.[1][2][3] This guide provides an in-depth overview of the core physical and chemical properties of 3-arylcoumarins, summarizing quantitative data, detailing experimental protocols for their synthesis and analysis, and visualizing key concepts. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development.

Introduction

The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] Their utility also extends to materials science, where they are employed as fluorescent probes and dyes due to their favorable photophysical properties.[5][6][7] Understanding the fundamental physical and chemical characteristics of this compound class is paramount for the rational design of new derivatives with enhanced efficacy and specific functionalities.

Physical Properties

The physical properties of 3-arylcoumarins are influenced by the nature and position of substituents on both the coumarin ring and the 3-aryl moiety. These properties are critical for determining the compound's behavior in various biological and chemical systems, including solubility, absorption, and distribution.

General Characteristics

-

Appearance: 3-Arylcoumarins are typically crystalline solids, with colors ranging from white and off-white to pale yellow, depending on their purity and specific structure.[8]

-

Solubility: Generally, 3-arylcoumarins exhibit poor solubility in water but are soluble in many organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, chloroform, and ethyl acetate.[8][9][10] The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can increase their aqueous solubility.[11]

Quantitative Physical Data

The following table summarizes key physical property data for representative 3-arylcoumarin derivatives. It is important to note that these values can vary significantly with different substitution patterns.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Phenylcoumarin | C₁₅H₁₀O₂ | 222.24 | 142-144 | White to off-white solid |

| 3-(4-Hydroxyphenyl)coumarin | C₁₅H₁₀O₃ | 238.24 | 210-212 | - |

| 3-(4-Methoxyphenyl)coumarin | C₁₆H₁₂O₃ | 252.27 | 145-147 | - |

| 6-Bromo-3-phenylcoumarin | C₁₅H₉BrO₂ | 301.14 | 155-157 | - |

| 3-Acetylcoumarin | C₁₁H₈O₃ | 188.18 | 119-122 | Solid |

| Coumarin-3-carboxylic acid | C₁₀H₆O₄ | 190.15 | 189-192 | Beige powder |

Note: Data compiled from various sources.[12][13][14][15] Melting points are often reported as a range.

Chemical and Spectroscopic Properties

The chemical reactivity and spectroscopic profile of 3-arylcoumarins are dictated by the electron distribution within the fused ring system and the nature of their substituents.

Antioxidant Activity

Many 3-arylcoumarins, particularly those bearing hydroxyl groups on the aryl ring, exhibit significant antioxidant properties.[4][16] The mechanism of action often involves hydrogen atom transfer to scavenge free radicals, a process that is enhanced by the presence of electron-donating groups.[17][18] The antioxidant capacity can be quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.[16] For instance, certain hydroxy-3-arylcoumarins have shown potent scavenging activity against hydroxyl, DPPH, and superoxide (B77818) radicals.[16]

Fluorescent Properties

3-Arylcoumarins are known for their fluorescent properties, making them valuable as molecular probes and indicators.[5][19] Their fluorescence is often sensitive to the local environment, including solvent polarity and viscosity.[20] The emission properties are governed by the nature of substituents; electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position can enhance fluorescence intensity and shift emission wavelengths.[21][20]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 3-arylcoumarins.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: Aromatic protons on the coumarin and 3-aryl rings typically appear in the range of δ 7.0-8.0 ppm. The proton at the C4 position of the coumarin ring is often a singlet found in this region. Protons of substituents will have characteristic chemical shifts.[6][22]

-

¹³C NMR: The carbonyl carbon (C2) of the lactone ring is typically observed around δ 160 ppm. Aromatic carbons resonate in the range of δ 110-155 ppm.[6][22][23]

3.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system. 3-Arylcoumarins generally exhibit strong absorption bands in the UV region, typically between 300 and 400 nm, which can be influenced by solvent and substitution patterns.[22][24]

3.3.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (Lactone): A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands are usually present in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands corresponding to the C-O bonds of the lactone and any ether groups appear in the 1000-1300 cm⁻¹ region.[23]

The table below summarizes typical spectroscopic data for the 3-arylcoumarin scaffold.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm |

| C4-H Proton | δ ~7.5 - 8.0 ppm (singlet) | |

| ¹³C NMR | Lactone Carbonyl (C2) | δ ~160 ppm |

| Aromatic Carbons | δ 110 - 155 ppm | |

| UV-Vis | Absorption Maximum (λmax) | 300 - 400 nm |

| IR | C=O Stretch (Lactone) | 1700 - 1750 cm⁻¹ |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |

Experimental Protocols

The synthesis and analysis of 3-arylcoumarins involve a range of standard organic chemistry techniques.

Synthesis of 3-Arylcoumarins

Several synthetic routes are available for the preparation of 3-arylcoumarins. The choice of method often depends on the desired substitution pattern and available starting materials.

4.1.1. Perkin Reaction A common method involves the Perkin condensation of a substituted salicylaldehyde (B1680747) with a phenylacetic acid derivative in the presence of acetic anhydride (B1165640) and a weak base like triethylamine (B128534).[25][26]

-

General Procedure:

-

A mixture of the salicylaldehyde derivative, phenylacetic acid derivative, acetic anhydride, and triethylamine is heated at reflux (typically around 110-120 °C) for several hours.[26]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.

-

4.1.2. Ultrasound-Assisted Synthesis Ultrasound irradiation offers a green and efficient alternative to conventional heating, often resulting in shorter reaction times and higher yields.[27][28][29]

-

General Procedure:

-

Salicylaldehyde and phenylacetyl chloride are mixed in a suitable solvent (e.g., tetrahydrofuran) in the presence of a base such as potassium carbonate.[27][29]

-

The mixture is irradiated with ultrasound at a specific frequency and power.[28]

-

The reaction is monitored by TLC.

-

Upon completion, the product is isolated by extraction and purified by recrystallization.[27]

-

4.1.3. Palladium-Catalyzed Cross-Coupling Reactions Modern synthetic methods, such as Suzuki or Heck coupling reactions, can also be employed to introduce the aryl group at the 3-position of a pre-formed coumarin ring, often starting from a 3-halocoumarin.[30]

Characterization and Analysis

-

Sample Preparation for NMR: Approximately 5-10 mg of the purified 3-arylcoumarin is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard.[22][31]

-

Sample Preparation for UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Sample Preparation for IR: For solid samples, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.[23]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[32]

Biological Activities and Signaling Pathways

3-Arylcoumarins have been investigated for a wide range of therapeutic applications, often acting on multiple biological targets.[4][33][34]

Neuroprotective Activity

Several 3-arylcoumarin derivatives have shown potential as agents for treating neurodegenerative disorders like Alzheimer's disease. Their mechanism of action can be multifactorial, involving the inhibition of key enzymes such as cholinesterases (e.g., acetylcholinesterase, AChE) and monoamine oxidases (MAO), as well as exerting antioxidant effects that protect neurons from oxidative stress.[3][4]

Below is a diagram illustrating the multi-target approach of 3-arylcoumarins in the context of Alzheimer's disease.

Antidiabetic Activity

Certain 3-arylcoumarins have demonstrated potential as antidiabetic agents. Their activity may stem from the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, and the inhibition of advanced glycation end-product (AGEs) formation, which is implicated in diabetic complications.[33]

The workflow for screening antidiabetic activity is depicted below.

Conclusion

3-Arylcoumarins represent a versatile and pharmacologically significant class of compounds. Their physical properties, such as solubility and melting point, combined with their chemical characteristics, including antioxidant and fluorescent capabilities, make them attractive candidates for both drug development and material science applications. A thorough understanding of their synthesis, characterization, and structure-activity relationships is crucial for harnessing their full potential. This guide provides a foundational resource to aid researchers in the exploration and application of this promising chemical scaffold.

References

- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. rroij.com [rroij.com]

- 7. rroij.com [rroij.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 12. 3-Acetylcoumarin - Wikipedia [en.wikipedia.org]

- 13. 3-アセチルクマリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Coumarin-3-carboxylic acid - CAS-Number 531-81-7 - Order from Chemodex [chemodex.com]

- 15. 香豆素-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Remarkable antioxidant properties of a series of hydroxy-3-arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. opensciencepublications.com [opensciencepublications.com]

- 18. mdpi.com [mdpi.com]

- 19. 3-Arylcoumarins as fluorescent indicators - Analyst (RSC Publishing) [pubs.rsc.org]

- 20. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acgpubs.org [acgpubs.org]

- 22. benchchem.com [benchchem.com]

- 23. arkat-usa.org [arkat-usa.org]

- 24. researchgate.net [researchgate.net]

- 25. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials [mdpi.com]

- 26. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]

- 28. jetir.org [jetir.org]

- 29. researchgate.net [researchgate.net]

- 30. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade [mdpi.com]

- 31. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. rsc.org [rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

Spectral Analysis of Substituted 3-Arylcoumarins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-arylcoumarins represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide provides a comprehensive overview of the spectral analysis techniques used to elucidate the structures of substituted 3-arylcoumarins, complete with experimental protocols and data presentation.

Core Spectroscopic Techniques

The primary methods for the structural elucidation of 3-arylcoumarins include Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the extent of conjugation and the nature of substituents. The coumarin (B35378) nucleus and the appended aryl group at the 3-position create a conjugated system that gives rise to characteristic absorption bands.

Key Observations:

-

Coumarin derivatives typically exhibit absorption bands in the range of 270-380 nm.[4]

-

The introduction of electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) or extending the conjugation can lead to a bathochromic (red) shift in the absorption maxima.[5]

-

Conversely, electron-withdrawing groups (e.g., -NO₂) can also influence the absorption spectra.

Table 1: UV-Vis Absorption Data for Selected 3-Arylcoumarins

| Compound | Substituents | Solvent | λmax (nm) | Reference |

| 3-Phenylcoumarin | None | Acetonitrile | ~305, ~350 | [5] |

| 7-Methoxycoumarin derivative | 7-OCH₃ | Various | ~320-340 | [6] |

| Ethyl 3-coumarincarboxylate | 3-COOEt | Acetonitrile | ~310 | [7] |

| Coumarin-3-carboxylic acid | 3-COOH | Acetonitrile | ~310 | [7] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 3-arylcoumarins, the most characteristic absorption is that of the lactone carbonyl group.

Key Observations:

-

Lactone Carbonyl (C=O) Stretch: A strong absorption band is typically observed in the region of 1680-1740 cm⁻¹. The exact position depends on the substituents on the coumarin ring.[8]

-

C=C Stretching: Aromatic and olefinic C=C stretching vibrations appear in the 1630-1450 cm⁻¹ region.[9]

-

C-O Stretching: The C-O-C stretching of the lactone ring is usually found between 1350 cm⁻¹ and 1050 cm⁻¹.[8]

-

Substituent-Specific Bands: Other characteristic bands will be present depending on the nature of the substituents, such as O-H stretching for hydroxyl groups, N-H stretching for amino groups, and C-N stretching for amines.

Table 2: Characteristic IR Absorption Frequencies for Substituted 3-Arylcoumarins

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| Lactone C=O | 1680 - 1740 | [8] |

| Aromatic C=C | 1620 - 1450 | [9] |

| C-O-C (lactone) | 1350 - 1050 | [8] |

| O-H (hydroxyl) | 3600 - 3200 (broad) | |

| N-H (amine/amide) | 3500 - 3300 | [10] |

| C-N (amine) | 1350 - 1000 | |

| NO₂ (nitro) | ~1550 and ~1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.

Key Observations:

-

Aromatic Protons: Protons on the coumarin ring and the 3-aryl substituent typically resonate in the downfield region of δ 6.5-8.5 ppm.[11]

-

Vinyl Proton (H-4): The proton at the C4 position of the coumarin ring is often a singlet and appears in the range of δ 7.5-8.5 ppm. Its chemical shift is sensitive to the substituents at the 3-position.

-

Substituent Protons: Protons of alkyl, alkoxy, or other substituent groups will appear in their characteristic regions. For example, methoxy (B1213986) (-OCH₃) protons typically resonate around δ 3.8-4.0 ppm.[9]

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

Key Observations:

-

Lactone Carbonyl (C-2): The carbonyl carbon of the lactone ring is the most deshielded and appears far downfield, typically in the range of δ 158-165 ppm.[12]

-

Quaternary Carbons: The chemical shifts of other quaternary carbons, such as C-3, C-4a, and C-8a, are also diagnostic.

-

Aromatic and Olefinic Carbons: Carbons of the benzene (B151609) rings and the C-4 carbon resonate in the δ 100-155 ppm region.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[1]

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted 3-Arylcoumarins

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-2 (C=O) | - | 158 - 165 |

| C-3 | - | 120 - 145 |

| C-4 | 7.5 - 8.5 | 115 - 140 |

| C-4a | - | 115 - 125 |

| C-5 | 7.0 - 7.8 | 125 - 135 |

| C-6 | 7.0 - 7.5 | 120 - 130 |

| C-7 | 6.8 - 7.5 | 110 - 130 |

| C-8 | 7.0 - 7.6 | 115 - 125 |

| C-8a | - | 150 - 158 |

| 3-Aryl Protons | 6.5 - 8.0 | 110 - 140 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| -CH₃ | 2.2 - 2.6 | 15 - 25 |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Key Observations:

-

Molecular Ion Peak (M⁺): The molecular ion peak gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[13]

-

Fragmentation Pattern: The fragmentation of coumarins often involves the loss of a CO molecule from the lactone ring, leading to a benzofuran (B130515) radical cation.[13] The subsequent fragmentation of the 3-aryl substituent can provide further structural information.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectral data. The following are generalized procedures for the key spectroscopic techniques.

Sample Preparation

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) at a concentration of 5-20 mg/mL. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).[1]

-

IR Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid or dissolved samples can be analyzed as thin films between salt plates (e.g., NaCl, KBr).

-

UV-Vis Spectroscopy: Samples are dissolved in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, dichloromethane) at a concentration that gives an absorbance between 0.2 and 1.0.

-

Mass Spectrometry: Samples are typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[13]

Instrumentation and Data Acquisition

-

NMR Spectrometers: Modern NMR spectra are acquired on high-field Fourier Transform (FT-NMR) spectrometers, typically operating at proton frequencies of 300 MHz or higher.[14] Standard 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments are performed to fully assign the structure.[9][15]

-

IR Spectrometers: Fourier Transform Infrared (FT-IR) spectrometers are commonly used, with spectra typically recorded over the range of 4000-400 cm⁻¹.[1]

-

UV-Vis Spectrophotometers: Double-beam UV-Vis spectrophotometers are used to record absorption spectra, typically from 200 to 800 nm.

-

Mass Spectrometers: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques.[1][10]

Visualizing Workflows and Relationships

General Workflow for Spectral Analysis

The logical flow of spectral analysis for a novel substituted 3-arylcoumarin can be visualized as follows:

References

- 1. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. aseestant.ceon.rs [aseestant.ceon.rs]

- 12. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 13. benthamopen.com [benthamopen.com]

- 14. Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin, a natural compound isolated from Campylotropis hirtella, has demonstrated notable anti-prostate cancer activity. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its inhibitory effects on prostate-specific antigen (PSA) secretion and the proliferation of the androgen-sensitive human prostate cancer cell line, LNCaP. While the precise molecular target of this specific coumarin (B35378) derivative is yet to be fully elucidated, this document synthesizes the available data and proposes a mechanism based on the known interference of related compounds with key oncogenic signaling pathways in prostate cancer, namely the Androgen Receptor (AR) and PI3K/Akt signaling cascades. Detailed experimental protocols for the primary assays and structured quantitative data are presented to facilitate further research and development.

Introduction

Prostate cancer remains a significant global health concern. The growth and progression of a majority of early-stage prostate cancers are dependent on androgens, which exert their effects through the Androgen Receptor (AR), a ligand-activated transcription factor. Consequently, targeting the AR signaling pathway is a cornerstone of prostate cancer therapy. Natural products are a rich source of novel therapeutic agents, and coumarins, a class of benzopyrone-containing compounds, have garnered attention for their diverse pharmacological properties, including anti-cancer effects. This compound has been identified as a promising candidate with inhibitory activity against prostate cancer cells. This guide aims to provide an in-depth analysis of its biological activity and putative mechanism of action.

Quantitative Biological Activity

The primary biological activities of this compound have been quantified in the androgen-dependent LNCaP human prostate cancer cell line. The compound has been shown to inhibit both the secretion of Prostate-Specific Antigen (PSA), a key biomarker for prostate cancer, and the proliferation of these cancer cells.[1][2] The half-maximal inhibitory concentrations (IC50) from the foundational study are summarized below.

| Biological Endpoint | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| PSA Secretion Inhibition | LNCaP | 24.2 | ~80.6 | [1][2] |

| Cell Proliferation Inhibition | LNCaP | 61.2 | ~203.8 | [1][2] |

¹Molar concentrations are estimated based on a molecular weight of 300.26 g/mol .

Proposed Mechanism of Action

While direct experimental evidence elucidating the specific molecular target of this compound is limited, its observed biological effects in an androgen-sensitive prostate cancer cell line strongly suggest interference with key signaling pathways that regulate cell proliferation and PSA expression. The primary proposed mechanisms are the inhibition of the Androgen Receptor (AR) signaling pathway and potential modulation of the PI3K/Akt survival pathway.

Inhibition of Androgen Receptor (AR) Signaling

The LNCaP cell line is critically dependent on AR signaling for its growth and the expression of AR target genes, including PSA. Many natural and synthetic compounds exert their anti-prostate cancer effects by antagonizing the AR. It is hypothesized that this compound acts as an AR antagonist.

Proposed Signaling Pathway:

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 3-Arylcoumarins

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary cytotoxicity screening of 3-arylcoumarins, a class of benzopyrone family compounds recognized for their diverse pharmacological properties and potential as anticancer agents.[1][2] It summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key workflows and biological pathways to support research and development in this area.

Quantitative Cytotoxicity Data of 3-Arylcoumarin Derivatives

Numerous studies have evaluated the in vitro cytotoxic effects of various 3-arylcoumarin derivatives against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The data below is compiled from multiple studies and highlights the dependency of cytotoxic activity on both the substitution pattern on the 3-arylcoumarin scaffold and the specific cancer cell line being tested.[2]

| Compound ID/Description | Cancer Cell Line | Cytotoxicity (IC50/CC50) | Reference |

| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) | PC-3 (Prostate) | 26.43 µM | [2] |

| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) | WPE1-NA22 (Normal) | >100 µM | [2] |

| 7,8-Diacetoxy-3-(4-methoxyphenyl)coumarin (5d) | MDA-MB-231 (Breast) | 31.27 µM | [2] |

| 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin (7h) | MDA-MB-231 (Breast) | 7.51 µM | [3] |

| 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin (7h) | A549 (Lung) | 9.70 µM | [3] |

| 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin (7h) | PC-3 (Prostate) | 20.60 µM | [3] |

| 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) (Compound 7) | A549 (Lung) | 24 µM | [4][5] |

| 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate (Compound 7) | MRC-9 (Normal Lung) | >100 µM | [4][5] |

| Compound 9d (A coumarin-pyrazoline derivative) | MCF-7 (Breast) | 0.021 µM (21 nM) | [6] |

| Compound 9d (A coumarin-pyrazoline derivative) | A549 (Lung) | 0.028 µM | [6] |

| Compound 4k (A coumarin-tyrosine derivative) | MCF-7 (Breast) | 4.98 µM | [7] |

| Compound 4k (A coumarin-tyrosine derivative) | HepG2 (Liver) | 9.4 µM | [7] |

| Compound 8b (A coumarin-cinnamic acid hybrid) | HepG2 (Liver) | 13.14 µM | [8] |

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical first step in drug discovery.[9] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary screening of 3-arylcoumarin derivatives.

Detailed Protocol: MTT Assay

This protocol is a synthesized standard procedure based on common practices for determining cell viability.[11][12][13]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals.[11][10] This reduction is carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[10] The insoluble formazan is then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[13][14]

Materials:

-

3-Arylcoumarin stock solutions (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Complete cell culture medium

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile plates

-

Human cancer cells of interest

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-arylcoumarin compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14] Mix thoroughly by gentle shaking or pipetting.[12]

-

Absorbance Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Mechanisms of Cytotoxicity

Studies indicate that 3-arylcoumarins exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating oxidative stress.[1][4][15] A common pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.

The Intrinsic Apoptosis Pathway

The cytotoxic action of several potent 3-arylcoumarin derivatives is associated with the induction of apoptosis via the mitochondrial signaling pathway.[1][16] This process involves a cascade of molecular events, including the loss of mitochondrial membrane potential (MMP), the production of reactive oxygen species (ROS), and the activation of caspases.[1][4][17]

The diagram below outlines the key steps in this pathway initiated by a cytotoxic 3-arylcoumarin.

References

- 1. Identification of 7,8-Diacetoxy-3-Arylcoumarin Derivative as a Selective Cytotoxic and Apoptosis-inducing Agent in a Human Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. 7,8-Dihydroxy-3-arylcoumarin Induces Cell Death Through S-Phase Arrest in MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 4. In vitro evaluation of 3-arylcoumarin derivatives in A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of 3-arylcoumarin derivatives in A549 cell line. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis and biological evaluation of new coumarin derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of 3-Arylcoumarin Compounds: A Technical Guide for Drug Development

Abstract: This technical guide provides an in-depth overview of the principles, methodologies, and applications of in silico molecular docking for the study of 3-arylcoumarin compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The document outlines detailed experimental protocols for conducting molecular docking studies, from target preparation to post-simulation analysis. Key protein targets and associated signaling pathways, including those relevant to cancer, bacterial infections, and diabetes, are discussed and visualized. Furthermore, this guide presents a structured summary of quantitative docking data from recent studies, offering a comparative analysis of the binding affinities of various 3-arylcoumarin derivatives.

Introduction to 3-Arylcoumarins and In Silico Docking

The 3-Arylcoumarin Scaffold

3-Arylcoumarins are a significant class of naturally occurring and synthetic compounds built upon an aryl-substituted benzopyran-2-one skeleton[1]. This scaffold is structurally similar to flavonoids and isoflavones, contributing to its diverse and potent pharmacological activities[2]. Studies have demonstrated that 3-arylcoumarin derivatives possess a wide range of biological properties, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and anti-diabetic effects[1][2][3][4]. The versatility of this scaffold makes it a privileged structure in medicinal chemistry and a prime candidate for computational analysis and drug design.

The Role of In Silico Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex[5]. It is an indispensable tool in modern drug discovery for several reasons:

-

Target Identification: It helps in identifying potential biological targets for a given compound[6].

-

Hit Identification & Lead Optimization: It allows for the high-throughput virtual screening of large compound libraries to identify potential hits and helps in optimizing their chemical structure to improve binding affinity and selectivity[7].

-

Mechanism of Action: Docking studies can elucidate the potential mechanism of action of a compound by revealing its binding mode and specific molecular interactions with the target protein's active site[8].

This guide focuses on the practical application of in silico docking to explore the therapeutic potential of 3-arylcoumarin derivatives.

Experimental Protocols for In Silico Docking

A successful molecular docking study requires a systematic and validated protocol. The following sections detail the critical steps involved in a typical docking workflow, from initial setup to final analysis.

Workflow Overview

The general workflow for an in silico docking experiment is a multi-step process that requires careful preparation of both the protein target and the small molecule ligands, followed by the docking simulation and a thorough analysis of the results.

Caption: A generalized workflow for in silico molecular docking studies.

Target Protein Selection and Preparation

-

Selection: Choose a target protein based on its relevance to the disease of interest. The three-dimensional structure of the protein can be obtained from databases like the Protein Data Bank (PDB). For example, the crystal structure of α-glucosidase (PDB ID: 3WY2) has been used to study anti-diabetic 3-arylcoumarins[9].

-

Preparation: The raw PDB structure must be prepared for docking. This typically involves:

-

Removing all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

-

Adding polar hydrogen atoms, which are crucial for calculating interactions.

-

Assigning atomic charges and atom types using a force field (e.g., CHARMM).

-

Repairing any missing residues or atoms if necessary.

-

Ligand Preparation

-

Structure Generation: The 2D structures of the 3-arylcoumarin compounds are drawn using software like ChemDraw. These are then converted into 3D structures[9].

-

Energy Minimization: The 3D structures of the ligands must be energetically minimized to achieve a stable conformation. This is typically done using force fields like MMFF94x[10]. This step is critical for ensuring the ligand's geometry is realistic.

-

Format Conversion: Ligand files are saved in appropriate formats (e.g., .mol2, .sdf, or .pdbqt for AutoDock Vina) that are compatible with the chosen docking software.

Docking Simulation and Scoring

-

Binding Site Definition: The active site or binding pocket of the protein must be defined. This is often done by generating a "grid box" that encompasses the volume of the active site, frequently centered on a known co-crystallized ligand.

-

Docking Algorithm: The docking software uses a search algorithm to explore various possible conformations (poses) of the ligand within the defined binding site.

-

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (e.g., in kcal/mol)[11]. The more negative the score, the more favorable the predicted binding affinity[11][12]. Software like AutoDock Vina or Molegro Virtual Docker are commonly used for this purpose[9][12].

Post-Docking Analysis and Validation

-

Protocol Validation: A crucial step is to validate the docking protocol. This is typically achieved by redocking the native co-crystallized ligand back into the protein's active site. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose[2].

-

Interaction Analysis: The best-scoring poses are analyzed to understand the specific molecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the protein-ligand complex[2].

Key Protein Targets and Signaling Pathways

In silico docking has been instrumental in identifying the molecular targets of 3-arylcoumarin compounds across various diseases.

Anticancer Targets

Heat Shock Protein 90 (Hsp90): Hsp90 is an ATP-dependent molecular chaperone responsible for the stability and function of numerous "client proteins," many of which are kinases and transcription factors involved in cancer cell growth and survival[3]. 3-Arylcoumarin derivatives have been identified as novel inhibitors that target the Hsp90 protein folding machinery[3].

Caption: Inhibition of the Hsp90 chaperone cycle by 3-arylcoumarin compounds.

PI3K/AKT Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers. Certain coumarin (B35378) derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway[13].

References

- 1. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Arylcoumarin Derivatives Manifest Anti-proliferative Activity through Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Arylcoumarins via the Perkin Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-arylcoumarins using the Perkin reaction. This classical yet effective method offers a direct route to this important class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. This document outlines the reaction mechanism, detailed experimental protocols, and characterization data for the synthesis of various 3-arylcoumarin derivatives.

Introduction

Coumarins are a class of benzopyrone-containing natural and synthetic compounds that exhibit a wide array of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. Among the various substituted coumarins, 3-arylcoumarins have emerged as a particularly promising scaffold for drug discovery. The Perkin reaction provides a straightforward and reliable method for the synthesis of these compounds, typically involving the condensation of a substituted salicylaldehyde (B1680747) with a phenylacetic acid in the presence of a base and a dehydrating agent.

Reaction Mechanism

The Perkin reaction for the synthesis of 3-arylcoumarins proceeds through a series of steps involving condensation and intramolecular cyclization (lactonization). The generally accepted mechanism is initiated by the formation of an enolate from phenylacetic acid, which then acts as a nucleophile.

A detailed representation of the reaction mechanism is provided below:

Caption: Mechanism of the Perkin reaction for 3-arylcoumarin synthesis.

Experimental Protocols

Two common methodologies for the Perkin reaction synthesis of 3-arylcoumarins are presented below. The choice of method may depend on the specific substrates and desired reaction conditions.

Methodology A: Acetic Anhydride and Triethylamine (B128534)

This is a widely used method that employs acetic anhydride as both a dehydrating agent and a solvent, with triethylamine serving as the base.

Materials:

-

Substituted Salicylaldehyde (1.0 eq)

-

Substituted Phenylacetic Acid (1.2 eq)

-

Acetic Anhydride

-

Triethylamine

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry reaction vessel, add the substituted salicylaldehyde (1.0 eq) and the corresponding substituted phenylacetic acid (1.2 eq).

-

Add acetic anhydride to the mixture to act as the solvent.

-

Carefully add triethylamine to the reaction mixture at room temperature.

-

Heat the reaction mixture to 120 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 3-arylcoumarin.

Methodology B: N,N'-Dicyclohexylcarbodiimide (DCC) in DMSO

This modified Perkin reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the dehydrating agent in dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Materials:

-

Substituted o-hydroxybenzaldehyde (1.0 eq)

-

Substituted phenylacetic acid (1.25 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.56 eq)

-

Dimethyl sulfoxide (DMSO)

-

Triturated ice

-

Acetic acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Water

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve the substituted o-hydroxybenzaldehyde (1.0 eq), substituted phenylacetic acid (1.25 eq), and DCC (1.56 eq) in DMSO.

-

Heat the reaction mixture in an oil bath at 100-110 °C for 24 hours.

-

After cooling, add triturated ice and acetic acid to the reaction mixture.

-

Let the mixture stand at room temperature for 2 hours.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with a 5% sodium bicarbonate solution and then with water.

-

Dry the organic layer and evaporate the solvent under vacuum.

-

Purify the crude product by flash chromatography using a mixture of hexane/ethyl acetate (9:1) as the eluent.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-arylcoumarins via the Perkin reaction.

Caption: General workflow for 3-arylcoumarin synthesis.

Data Presentation

The following tables summarize the yields and characterization data for a selection of 3-arylcoumarins synthesized via the Perkin reaction.

Table 1: Synthesis of 3-Arylcoumarins via Perkin Reaction

| Entry | Salicylaldehyde Substituent | Phenylacetic Acid Substituent | Yield (%) | Melting Point (°C) |

| 1 | H | H | 70 | 132-133 |

| 2 | H | 4-OCH₃ | 73 | 169-170 |

| 3 | 3-OCH₃ | H | 52 | 141-142 |

| 4 | - | Phenylacetylsalicylaldehyde | 53.5 | 141-142 |

Data synthesized from multiple sources.

Table 2: Spectroscopic Data for Selected 3-Arylcoumarins

| Compound (Entry from Table 1) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 (Cinnamic acid - a related product) | 6.41 (1H, d, =CH·CO₂), 7.17-7.69 (5H, m, Ar-H), 7.73 (1H, d, Ph·CH), 11.90 (1H, s, CO₂H) | Not available |

| 2 (4-Methoxycinnamic acid - a related product) | 3.72 (3H, s, Ar-OCH₃), 6.38 (1H, d, =CH·CO₂), 7.15-7.62 (4H, m, Ar-H), 7.70 (1H, d, Ar·CH), 11.80 (1H, s, CO₂H) | Not available |

Note: Spectroscopic data for directly synthesized 3-arylcoumarins via the Perkin reaction is limited in the provided search results. The data for cinnamic acid derivatives, which are also synthesized through a Perkin reaction, is included for reference.

Conclusion

The Perkin reaction remains a valuable and versatile tool for the synthesis of 3-arylcoumarins. The methodologies presented in these application notes provide a solid foundation for researchers to produce a variety of substituted 3-arylcoumarins. The straightforward procedures and generally good yields make this reaction an attractive option for the generation of libraries of these compounds for further investigation in drug discovery and other applications. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields.

Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Coumarin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds built upon the 2H-chromen-2-one framework.[1][2] These molecules exhibit a wide array of biological activities, including anticoagulant, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, making them privileged scaffolds in drug discovery and development.[1] The Knoevenagel condensation represents one of the most versatile and widely employed methods for the synthesis of coumarin (B35378) derivatives.[3][4] This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound in the presence of a basic catalyst.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of coumarin derivatives via the Knoevenagel condensation, with a focus on various catalytic systems and reaction conditions.

Reaction Mechanism and Workflow

The Knoevenagel condensation for coumarin synthesis proceeds through a tandem reaction sequence. Initially, the basic catalyst facilitates the formation of an enolate from the active methylene compound. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting aldol-type adduct undergoes dehydration to form an unsaturated intermediate, which subsequently undergoes an intramolecular cyclization (transesterification) to yield the final coumarin product.[5][6]

Caption: General experimental workflow for coumarin synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted Coumarins under Solvent-Free Conditions

This protocol describes a rapid and efficient synthesis of coumarin derivatives using microwave irradiation without a solvent, which is an environmentally friendly approach.[2][4][7][8]

Materials:

-

Substituted salicylaldehyde (10 mmol)

-

Active methylene compound (e.g., ethyl acetoacetate, diethyl malonate) (11 mmol)

-

Piperidine (0.20 g, 2.4 mmol) or Diethylamine (30 mol%)[7][9]

-

Microwave reactor

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a porcelain crucible or a suitable microwave reactor vessel, combine the substituted salicylaldehyde (10 mmol), the active methylene compound (11 mmol), and the catalyst (piperidine or diethylamine).[4][7]

-

Place the vessel in the microwave reactor and irradiate the mixture. The reaction time and power will vary depending on the specific reactants. For example, for the synthesis of 3-acetylcoumarin, irradiation at 100W for 60 seconds has been reported to be optimal.[4][9] For other derivatives, reaction times can range from 1 to 10 minutes.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane:ethyl acetate (B1210297), 8:2).[4]

-

After completion of the reaction, allow the mixture to cool to room temperature.[4][7]

-

Wash the crude product with cold ethanol and isolate it by filtration.[4]

-

Purify the product by recrystallization from hot ethanol to obtain the desired coumarin derivative.[4][7]

-

Characterize the final product using appropriate analytical techniques such as melting point, UV-Vis, IR, and NMR spectroscopy.[4][7]

Protocol 2: Ultrasound-Assisted Synthesis of 3-Carboxylated Coumarins

This method utilizes ultrasound as an energy source for the synthesis, often under solvent-free conditions, providing an alternative green chemistry approach.[10]

Materials:

-

o-Vanillin (1 equivalent)

-

Dimethyl or diethyl malonate (1.2 equivalents)

-

Lithium sulfate (B86663) (catalyst)

-

Ethyl acetate (for extraction)

-

Hexane (for crystallization)

Procedure:

-

In a suitable reaction vessel, mix o-vanillin, dimethyl or diethyl malonate, and a catalytic amount of lithium sulfate.

-

Subject the mixture to ultrasound irradiation until the reaction is complete, as monitored by TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).[10]

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[10]

-

Purify the resulting solid product by crystallization from an ethyl acetate/hexane (1:1) mixture.[10] This procedure has been reported to yield products in the range of 96-97%.[10]

Data Presentation

The following tables summarize quantitative data from various studies on the Knoevenagel condensation for coumarin synthesis, highlighting the effects of different catalysts and reaction conditions on yield and reaction time.

Table 1: Microwave-Assisted Synthesis of Coumarin Derivatives [7]

| Entry | Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Time (min) | Yield (%) |

| 1 | Salicylaldehyde | Ethyl acetoacetate | Piperidine | 10 | 89 |

| 2 | Salicylaldehyde | Diethyl malonate | Piperidine | 1 | 94 |

| 3 | 5-Bromosalicylaldehyde | Ethyl acetoacetate | Piperidine | 4 | 76 |

| 4 | 3,5-Dichlorosalicylaldehyde | Ethyl acetoacetate | Piperidine | 5 | 85 |

Table 2: Synthesis of 3-Carboxylated Coumarins using Different Methods [10]

| Compound | Method | Catalyst | Yield (%) |

| Methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate | Ultrasound | Li₂SO₄ | 97 |

| Ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate | Ultrasound | Li₂SO₄ | 96 |

Biological Significance and Signaling Pathways

Coumarin derivatives synthesized via Knoevenagel condensation have been investigated for a variety of biological activities, including anti-inflammatory and anticancer effects.[1][10] For instance, certain coumarin derivatives have shown potential as anti-inflammatory agents.[10] The anti-inflammatory activity of many compounds is often linked to their ability to modulate specific signaling pathways involved in the inflammatory response.

Caption: Potential anti-inflammatory mechanism of coumarin derivatives.

Conclusion